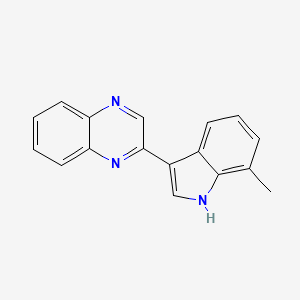
2-(7-Methyl-1H-indol-3-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Methyl-1H-indol-3-yl)quinoxaline is a heterocyclic compound that features both an indole and a quinoxaline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methyl-1H-indol-3-yl)quinoxaline typically involves the condensation of 7-methylindole with a quinoxaline derivative. One common method includes the reaction of 7-methylindole with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-(7-Methyl-1H-indol-3-yl)quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Oxidation and Reduction: The indole ring can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoxalines, while oxidation and reduction can modify the indole ring to produce different functionalized derivatives .
科学的研究の応用
2-(7-Methyl-1H-indol-3-yl)quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Material Science: It is explored for use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-(7-Methyl-1H-indol-3-yl)quinoxaline is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The indole moiety can engage in π-π stacking interactions, while the quinoxaline ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
2-(1H-Indol-3-yl)quinoxaline: Lacks the methyl group on the indole ring.
2-(5-Methyl-1H-indol-3-yl)quinoxaline: Has a methyl group at a different position on the indole ring.
2-(1H-Indol-3-yl)benzoxazole: Contains a benzoxazole ring instead of a quinoxaline ring.
Uniqueness
2-(7-Methyl-1H-indol-3-yl)quinoxaline is unique due to the specific positioning of the methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with biological targets compared to its analogs, potentially resulting in distinct pharmacological profiles .
特性
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-11-5-4-6-12-13(9-19-17(11)12)16-10-18-14-7-2-3-8-15(14)20-16/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQWSTNKEZYSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2984899.png)
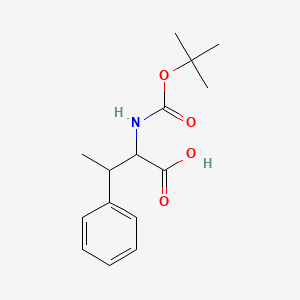
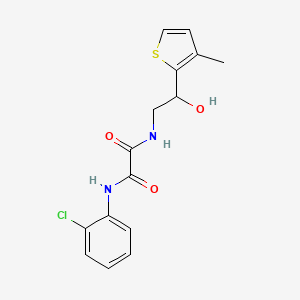
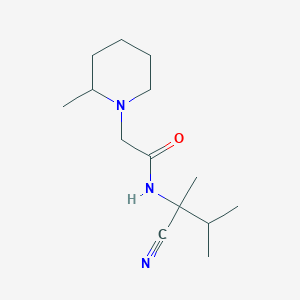
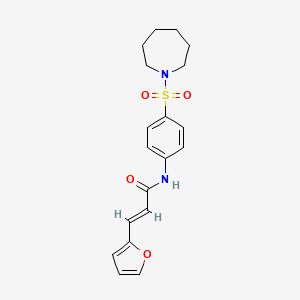

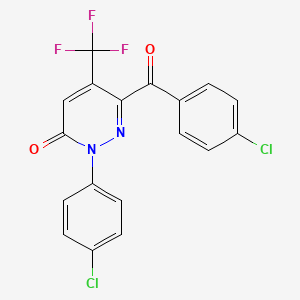
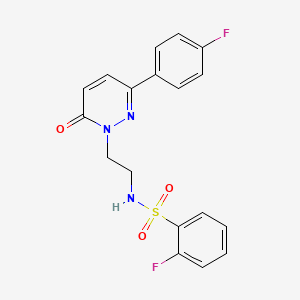


![7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2984914.png)
![Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2984917.png)
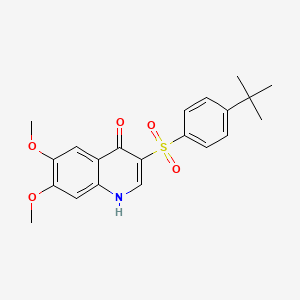
![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2984921.png)
